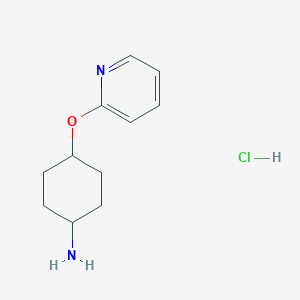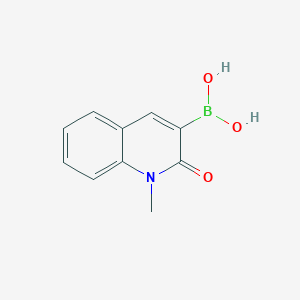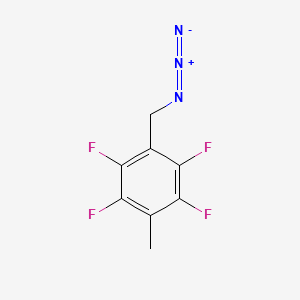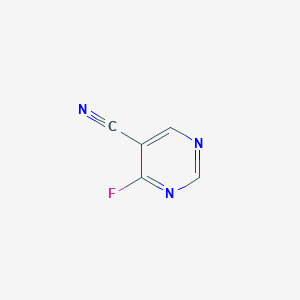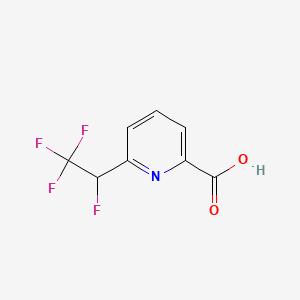![molecular formula C10H17BrO B13464725 9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
9-Bromo-3-oxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-3-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to a spiro[5.5]undecane skeleton containing an oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3-oxaspiro[5.5]undecane typically involves the introduction of a bromine atom into the spiro[5.5]undecane framework. One common method is the bromination of 3-oxaspiro[5.5]undecane using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
9-Bromo-3-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and alkoxy derivatives of the spiro compound.
Oxidation Reactions: Products include spiro compounds with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrocarbon, 3-oxaspiro[5.5]undecane.
科学的研究の応用
9-Bromo-3-oxaspiro[5.5]undecane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-Bromo-3-oxaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets . The spirocyclic structure provides rigidity and conformational stability, enhancing its interaction with biological macromolecules .
類似化合物との比較
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A related spiro compound with a dione functional group.
1-Oxa-9-azaspiro[5.5]undecane: A spiro compound containing a nitrogen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: Spiro compounds with both oxygen and sulfur atoms in the rings.
Uniqueness
9-Bromo-3-oxaspiro[5.5]undecane is unique due to the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the spirocyclic structure and the bromine atom makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
9-bromo-3-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2 |
InChIキー |
RVQUGEMVZLYVQU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1Br)CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminehydrochloride](/img/structure/B13464642.png)
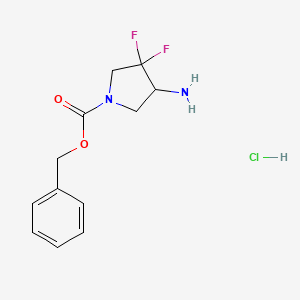

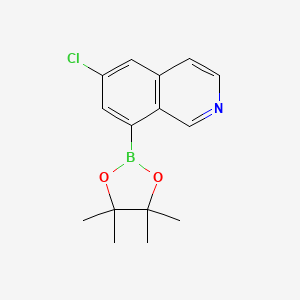

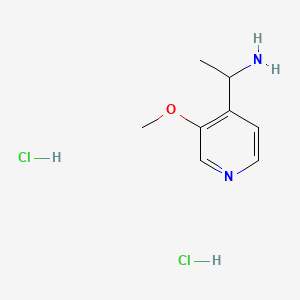
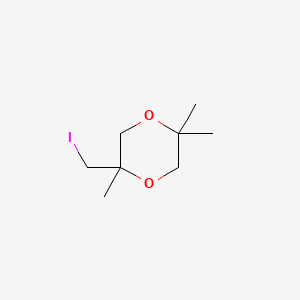
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)
